molecular formula C30H40FN3O6 B1600472 Z-Lly-fmk CAS No. 133410-84-1

Z-Lly-fmk

カタログ番号: B1600472
CAS番号: 133410-84-1
分子量: 557.7 g/mol
InChIキー: JCRSHQCFRMCMOC-GSDHBNRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Z-Lly-fmk, also known as Calpain Inhibitor IV, is a potent, cell-permeable, and irreversible inhibitor of calpain II . It also acts as an inhibitor of cathepsin L .


Molecular Structure Analysis

The molecular formula of this compound is C30H40FN3O6 . Its molecular weight is 557.65 . It appears as a lyophilized solid and is soluble in DMSO .


Chemical Reactions Analysis

This compound is known to inhibit the activity of calpain II, a protease involved in apoptosis . It has been used in studies to inhibit apoptosis in various cell systems .


Physical and Chemical Properties Analysis

This compound is a white to pale yellow solid . It is soluble in DMSO .

科学的研究の応用

Overview of Z-Lly-fmk in Scientific Research

This compound, a protease inhibitor, has been explored in various scientific studies, though it's important to note that the specific compound "this compound" was not directly mentioned in the available literature. However, research on similar compounds, such as Z-VAD-FMK and Z-DEVD-FMK, provides insights into the potential applications and mechanisms of this compound.

  • Understanding Caspase Inhibition

    Z-VAD-FMK, a specific caspase inhibitor, has been a key compound in studies on apoptosis. Although initially developed for therapeutic use, its potential was redirected to fundamental research due to cytotoxicity issues in a metabolic derivative of the compound (C. Noorden, 2001). This shift highlights the significance of understanding the impact of protease inhibitors like this compound in cellular processes.

  • In Vitro Formulation and Evaluation

    The development of formulations like chitosan nanoparticles for peptide caspase inhibitors (e.g., Z-DEVD-FMK) has been researched for experimental animal studies. This suggests the potential for similar approaches with this compound in drug delivery and therapeutic applications (Y. Aktaş et al., 2005).

  • Application in Disease Models

    this compound has been evaluated for its role in reducing hepatocyte apoptosis and attenuating diseases like cysticercosis and cholestasis. These studies demonstrate its potential in modulating cell death and disease progression in experimental models (S. Baig et al., 2006); (S. Sheen-Chen et al., 2008).

  • Investigation in Neurological Applications

    In the context of neurological injuries, caspase inhibitors like Z-VAD-FMK have been studied to assess their potential in reducing inflammation and tissue injury after spinal cord trauma. This indicates a possible avenue for this compound in neuroprotective strategies (T. Genovese et al., 2007).

  • Insights into Cell Death Mechanisms

    Research has also delved into understanding how caspase inhibitors influence different forms of cell death, such as apoptosis and necrosis. This research is critical in determining the suitability of compounds like this compound for specific therapeutic applications (W. J. Kim et al., 2000).

  • Potential in Organ Transplantation and Tissue Engineering

    The role of caspase inhibitors in improving the recovery and survival of cryopreserved cells suggests that this compound could be valuable in the fields of organ transplantation and tissue engineering. This application is supported by studies showing improved cell recovery with caspase inhibition (C. Stroh et al., 2002).

  • Understanding the Role in Cellular Processes

    Further studies on Z-VAD-FMK have examined its effects on different cellular processes, including apoptosis modulation, which could provide insights into the effects of this compound in similar contexts (H. Ozawa et al., 2002).

作用機序

Z-Lly-fmk acts by irreversibly inhibiting calpain II, a protease involved in apoptosis . It has been shown to inhibit intestinal apoptosis after common bile duct ligation .

Safety and Hazards

The safety data for Z-Lly-fmk is based on pure ingredients . It’s recommended to store it at -20°C and protect it from air and light .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Z-Lly-fmk involves the protection of the carboxylic acid group of L-leucine with a tert-butyloxycarbonyl (Boc) group, followed by coupling with L-lysine methyl ester using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting dipeptide is then deprotected with trifluoroacetic acid (TFA) and coupled with fluoromethylketone (fmk) to obtain Z-Lly-fmk.", "Starting Materials": [ "L-leucine", "L-lysine methyl ester", "tert-butyloxycarbonyl (Boc) anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "trifluoroacetic acid (TFA)", "fluoromethylketone (fmk)" ], "Reaction": [ "Step 1: Protection of L-leucine with Boc group using Boc anhydride and diisopropylethylamine (DIPEA) as a base", "Step 2: Coupling of Boc-L-leucine with L-lysine methyl ester using DCC as a coupling agent", "Step 3: Deprotection of Boc group with TFA", "Step 4: Coupling of resulting dipeptide with fmk using DCC as a coupling agent", "Step 5: Z-Lly-fmk is obtained after purification and characterization" ] }

CAS番号

133410-84-1

分子式

C30H40FN3O6

分子量

557.7 g/mol

IUPAC名

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-fluoro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C30H40FN3O6/c1-19(2)14-25(28(37)32-24(27(36)17-31)16-21-10-12-23(35)13-11-21)33-29(38)26(15-20(3)4)34-30(39)40-18-22-8-6-5-7-9-22/h5-13,19-20,24-26,35H,14-18H2,1-4H3,(H,32,37)(H,33,38)(H,34,39)/t24-,25-,26-/m0/s1

InChIキー

JCRSHQCFRMCMOC-GSDHBNRESA-N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)[C@H](CC(C)C)NC(=O)OCC2=CC=CC=C2

SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

正規SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CF)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2

配列

LLY

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Lly-fmk
Reactant of Route 2
Reactant of Route 2
Z-Lly-fmk
Reactant of Route 3
Reactant of Route 3
Z-Lly-fmk
Reactant of Route 4
Z-Lly-fmk
Reactant of Route 5
Reactant of Route 5
Z-Lly-fmk
Reactant of Route 6
Reactant of Route 6
Z-Lly-fmk
Customer
Q & A

Q1: What is Z-LLY-FMK and what is its primary mechanism of action?

A1: this compound (carbobenzoxy-leucyl-leucyl-phenylalaninal-fluoromethyl ketone) is a potent and cell-permeable inhibitor of cysteine proteases, particularly calpains. [, , ] It acts by irreversibly binding to the active site of these enzymes, preventing their proteolytic activity.

Q2: How does this compound impact TNF-alpha-mediated apoptosis in cardiomyocytes?

A2: Research suggests that this compound significantly attenuates TNF-alpha-mediated apoptosis in HL-1 cardiomyocytes. [] This effect is attributed to the inhibition of calpain, a cysteine protease involved in the caspase-12 apoptotic pathway activated by TNF-alpha. This suggests that calpain plays a crucial role in this apoptotic pathway.

Q3: Beyond cardiomyocytes, what other cell types and biological processes has this compound been studied in?

A3: this compound has shown efficacy in reducing parasite burden in a murine model of cysticercosis, suggesting a potential role for cysteine proteinase inhibitors in treating this parasitic infection. [] Additionally, this compound has been shown to suppress Galectin-9 induced apoptosis in T cell lines, indicating its involvement in the calcium-calpain-caspase-1 pathway. []

Q4: How does this compound compare to other calpain inhibitors like ALLM?

A4: While both this compound and ALLM are calpain inhibitors, research indicates some differences in their efficacy. In a study investigating arsenic-induced endothelial dysfunction, ALLM mitigated endothelial cell dysfunction and VE-cadherin disorganization, whereas this compound, a more specific calpain-2 inhibitor, did not show the same protective effect. [] This suggests that calpain-1 might be a more critical player in arsenic-induced vascular endothelial dysfunction.

Q5: What are the potential applications of this compound based on current research?

A5: Research suggests that this compound holds potential therapeutic value in conditions where calpain activity is implicated. This includes cardiovascular diseases like ischemia-reperfusion injury, parasitic infections like cysticercosis, and potentially in modulating immune responses by influencing T cell apoptosis. [, , ] Further research is needed to fully elucidate its therapeutic potential and safety profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。